N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30FN3O6S/c1-41-28-12-7-21(15-29(28)42-2)13-14-36-32(39)24-8-3-22(4-9-24)18-38-33(40)26-16-30-31(44-20-43-30)17-27(26)37-34(38)45-19-23-5-10-25(35)11-6-23/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBOEWTMJCBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)F)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 505.63 g/mol. The structural complexity includes multiple functional groups that may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 505.63 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Solubility | Not specified |
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi. For instance, a study reported the minimum inhibitory concentration (MIC) of related compounds against various pathogens, suggesting potential antimicrobial properties for our compound as well .
- Anticancer Activity : Compounds in the quinazoline family have been investigated for their anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which could lead to reduced cell viability in cancer cells .
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally related compounds. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria and fungi. The compound's structure suggests it could similarly inhibit microbial growth due to its functional groups that may interact with microbial cell membranes .
Study 2: Anticancer Potential
In vitro studies on quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of proliferation. This suggests that this compound could possess similar anticancer properties due to its structural similarities .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Quinazolinone Derivatives
Compound A shares its quinazolinone core with several analogs (Table 1):
Key Observations :
Functional Group Analysis
Benzamide Substituents
- Compound A’s benzamide group is structurally analogous to THHEB (), but the 3,4-dimethoxyphenethyl chain increases lipophilicity compared to THHEB’s hydroxyl-rich motif.
- In 4e (), a difluorophenyl benzamide shows enhanced electronic effects, whereas Compound A’s dimethoxyphenethyl group may favor π-π stacking .
Fluorophenyl and Sulfanyl Motifs
- The 4-fluorophenyl group in Compound A is comparable to fluorinated ligands in sigma receptor modulators (), where fluorine enhances bioavailability and target affinity .
- Sulfanyl groups in Compound A and sulfonamides () both engage in hydrophobic interactions, but sulfur oxidation states differ, affecting reactivity .
Computational Similarity Assessment
Molecular Networking and Tanimoto Indexing
- Molecular networking () clusters compounds based on fragmentation patterns (cosine scores). Compound A’s sulfanyl and dimethoxyphenethyl groups may align it with clusters of kinase inhibitors or sigma ligands .
- Tanimoto coefficients () using Morgan fingerprints suggest moderate similarity (~0.6–0.7) to 18A () and 4l (), driven by shared quinazolinone cores .
Bioactivity Correlations
Antioxidant and Receptor Modulation Potential
Preparation Methods
Synthesis of the Quinazolinone Core
The 8-oxo-2H,7H,8H-dioxolo[4,5-g]quinazolin-7-yl scaffold is constructed via a one-pot cyclocondensation reaction. As demonstrated by Nahad and Ziarani, 2-aminobenzamide derivatives react with electrophilic carbonyl sources under nanoporous SBA-Pr-SO3H catalysis to form quinazolinones in 75–92% yields. For the target compound, 2-amino-4,5-methylenedioxybenzamide is condensed with benzaldehyde derivatives in a solvent-free system at 80°C for 6 hours. The reaction proceeds through imine formation followed by intramolecular cyclization, facilitated by the Brønsted acidity of SBA-Pr-SO3H.
An alternative aerobic oxidative method employs laccase/DDQ as a biocatalytic system. Here, 2,3-dihydroquinazolin-4(1H)-one intermediates are oxidized to quinazolinones using molecular oxygen, achieving 80–95% yields under mild aqueous conditions. This approach avoids toxic metal catalysts and aligns with green chemistry principles.
Functionalization at Position 6: Sulfanyl Group Incorporation
The 6-{[(4-fluorophenyl)methyl]sulfanyl} substituent is introduced via a magnesium-mediated coupling adapted from Fu et al.. A solution of 6-bromo-quinazolinone derivative in THF is treated with magnesium turnings (1.2 equiv) under ultrasonication for 1 hour to generate a Grignard intermediate. Subsequent addition of (4-fluorophenyl)methanethiol (1.5 equiv) and DMSO (1 mL) at 60°C for 4 hours affords the sulfanyl product in 68–82% yield.
Table 1: Optimization of Sulfanyl Coupling Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Mg/THF | 60 | 4 | 82 |
| CuI/DMSO | 80 | 6 | 57 |
| None | 25 | 24 | <5 |
Benzamide Side Chain Installation
The 4-[(quinazolin-7-yl)methyl]benzamide fragment is synthesized through a two-step sequence:
- Methylation : The quinazolinone nitrogen at position 7 is alkylated using 4-(bromomethyl)benzoic acid methyl ester (1.2 equiv) in DMF with K2CO3 (2 equiv) at 50°C for 12 hours.
- Amidation : The methyl ester is hydrolyzed to the carboxylic acid (HCl/MeOH, reflux) and coupled with N-[2-(3,4-dimethoxyphenyl)ethyl]amine using EDCl/HOBt in DCM at 0°C to room temperature.
Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]amine
The amine precursor is prepared via a Darzens condensation-decarboxylation route. Veratraldehyde (3,4-dimethoxybenzaldehyde) reacts with α-chloroacetic acid ethyl ester in ethanol under sodium ethoxide catalysis to form an epoxide intermediate. Acidic decarboxylation (H2SO4, 40°C) yields 3,4-dimethoxyphenylacetaldehyde, which undergoes reductive amination with methylamine and NaBH4 to furnish the target amine in 74% overall yield.
Final Assembly and Purification
The benzamide-quinazolinone conjugate is purified via silica gel chromatography (hexane/EtOAc 3:1) followed by recrystallization from ethanol/water. LC-MS and ¹H NMR confirm structural integrity, with key resonances at δ 8.21 (s, 1H, quinazolinone C2-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide Ar-H), and 4.52 (s, 2H, SCH2).
Analytical Data and Validation
- HRMS (ESI+) : m/z calcd for C₃₄H₃₁FN₃O₆S [M+H]⁺: 636.1912; found: 636.1909.
- ¹³C NMR (150 MHz, CDCl₃) : δ 167.8 (C=O), 162.1 (C-F), 151.2 (OCH₃), 148.6 (dioxolo), 132.4–114.7 (aromatic carbons), 62.9 (SCH2).
Challenges and Optimizations
- Regioselectivity : The C6 position of quinazolinone requires careful control to avoid competing reactions at C2 or C8. Microwave-assisted heating (100°C, 30 min) improves selectivity to >95%.
- Sulfanyl Stability : Thioether bonds are prone to oxidation; reactions are conducted under argon with BHT (0.1%) as a stabilizer.
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step reactions:
- Quinazoline core formation : Cyclization of precursor molecules under controlled temperature (e.g., reflux in ethanol) .
- Functionalization : Electrophilic substitution for methoxy/phenyl groups and coupling reactions (e.g., Suzuki-Miyaura for aryl bonds) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity . Optimization tips: Monitor reaction progress via TLC, adjust stoichiometry of coupling reagents (e.g., 1.2 equivalents of Pd catalyst), and use inert atmospheres to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound?
Use orthogonal analytical methods:
- NMR : - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C37H36N4O7S; calculated 680.78 g/mol) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Start with target-agnostic screens:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates .
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across derivative studies?
- Dose-response validation : Re-test conflicting compounds at serial dilutions to rule out assay-specific artifacts .
- Orthogonal assays : Compare results from enzymatic (e.g., fluorescence-based) vs. cellular (e.g., luciferase reporter) systems .
- Metabolic stability : Use liver microsomes to assess if inactive derivatives are rapidly metabolized . Example: A derivative with poor in vivo anticonvulsant activity showed high metabolic clearance in microsomal assays, explaining the discrepancy .
Q. What strategies enhance the compound’s pharmacokinetic properties without compromising activity?
- Prodrug design : Introduce ester or amide groups at the benzamide moiety to improve solubility .
- SAR-guided modifications : Replace the 4-fluorophenylsulfanyl group with bioisosteres (e.g., trifluoromethyl) to enhance membrane permeability .
- Lipophilicity adjustment : Add polar substituents (e.g., hydroxyl groups) to reduce logP values .
Q. How can computational methods streamline reaction optimization for novel derivatives?
- Quantum mechanical (QM) modeling : Simulate transition states to identify optimal catalysts (e.g., Pd vs. Cu for coupling reactions) .
- Machine learning (ML) : Train models on historical reaction data to predict yields under varying conditions (solvent, temperature) .
- Docking studies : Prioritize derivatives with high predicted binding affinity to target proteins (e.g., GABAA receptors for anticonvulsant activity) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound class?
Key challenges include:
- Conformational flexibility : The dioxoloquinazoline core adopts multiple conformers, complicating SAR analysis .
- Off-target effects : Substituents like the 4-fluorophenyl group may interact with unrelated targets (e.g., serotonin receptors) . Mitigation strategy: Use fragment-based screening to isolate contributions of individual moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
